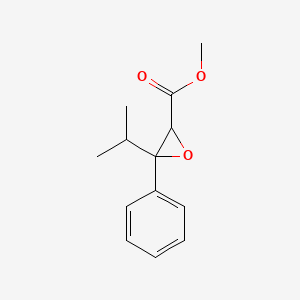![molecular formula C12H11NO2S2 B13639176 4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide](/img/structure/B13639176.png)
4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound has a molecular formula of C12H11NO2S2 and a molecular weight of 265.35 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with thiophene-2-carbaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as ammonium thiocyanate. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). The resulting product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
化学反応の分析
Types of Reactions
4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonamides.
科学的研究の応用
4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt the pH regulation in cancer cells, leading to cell death. Additionally, the compound’s antimicrobial activity may involve interference with bacterial enzyme systems .
類似化合物との比較
Similar Compounds
- 4-methyl-N-(phenylmethylidene)benzenesulfonamide
- 4-methyl-N-(2-thienylmethylene)benzenesulfonamide
- 4-methyl-N-(4-methylbenzyl)benzenesulfonamide
Uniqueness
4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide is unique due to its specific structural features, such as the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
特性
分子式 |
C12H11NO2S2 |
|---|---|
分子量 |
265.4 g/mol |
IUPAC名 |
(NE)-4-methyl-N-(thiophen-2-ylmethylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H11NO2S2/c1-10-4-6-12(7-5-10)17(14,15)13-9-11-3-2-8-16-11/h2-9H,1H3/b13-9+ |
InChIキー |
QTWZZLGYRFTEMV-UKTHLTGXSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CS2 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester](/img/structure/B13639188.png)


![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13639201.png)
